(R)-1-(3-Cyclopropylphenyl)ethan-1-amine
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Overview
Description
(1R)-1-(3-cyclopropylphenyl)ethan-1-amine: is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-cyclopropylphenyl)ethan-1-amine typically involves the following steps:
Amine Introduction: The ethanamine moiety can be introduced via reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3-cyclopropylphenyl)ethan-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-cyclopropylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of cyclopropylphenyl ketones or aldehydes.
Reduction: Production of secondary or tertiary amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
Scientific Research Applications
(1R)-1-(3-cyclopropylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3-cyclopropylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-cyclopropylphenyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(1R)-1-(3-cyclopropylphenyl)ethan-1-thiol: Contains a thiol group in place of the amine.
(1R)-1-(3-cyclopropylphenyl)ethan-1-amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
(1R)-1-(3-cyclopropylphenyl)ethan-1-amine is unique due to its specific combination of a cyclopropyl group and an ethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1R)-1-(3-cyclopropylphenyl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7-9H,5-6,12H2,1H3/t8-/m1/s1 |
InChI Key |
HVRIGTRPKTZQKC-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C2CC2)N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2CC2)N |
Origin of Product |
United States |
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